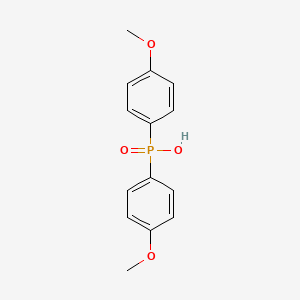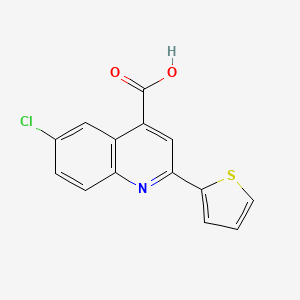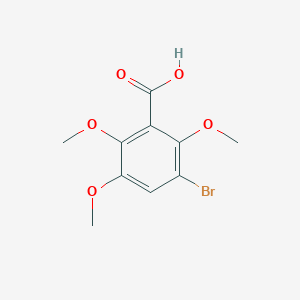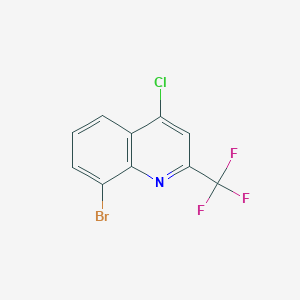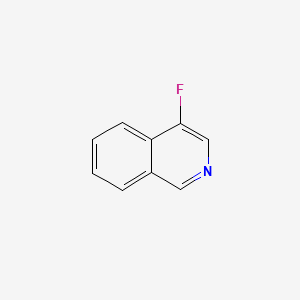
4-Fluoroisoquinoline
Overview
Description
4-Fluoroisoquinoline is a heterocyclic aromatic compound derived from the isoquinoline family. It is an important compound in the field of medicinal chemistry and has been extensively studied for its potential therapeutic value. This compound is an important precursor for the synthesis of several important drugs and has been used in the synthesis of many other compounds. It has a wide range of biological activities and is known to be involved in many biochemical and physiological processes.
Scientific Research Applications
Synthesis and Structural Studies
- Derivatives of 4-Fluoroisoquinoline : Research on derivatives of this compound has provided insights into their molecular structures and bonding characteristics. For example, studies have investigated the steric repulsion effects in these derivatives and their influence on molecular conformation, as seen in the compounds like this compound-5-sulfonyl chloride and other related substances (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Pharmaceutical Research
- Antibacterial Activity : Fluoroquinolones, a class of antibiotics, are structurally related to 4-quinolone-3-carboxylates. The modification of this structure, including the addition of a fluorine atom, can significantly affect the antibiotic's activity against various bacteria. This includes compounds like norfloxacin and ciprofloxacin, which have shown promise in treating bacterial infections (Wolfson & Hooper, 1985).
Chemical Synthesis Techniques
- Ag(I)-Catalyzed Synthesis : The use of silver catalysis in the intramolecular oxidative aminofluorination of alkynes has been developed for synthesizing various 4-fluoroisoquinolines. This represents a significant advancement in the efficient production of these compounds (Xu & Liu, 2012).
Applications in Organic Chemistry
- Rhodium-Catalyzed Coupling for Heterocycle Synthesis : Rhodium-catalyzed C-H activation and coupling with difluorovinyl tosylate have been used to synthesize various fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones. These methodologies are vital for producing diverse fluorinated compounds, crucial in pharmaceutical and agrochemical industries (Wu et al., 2017).
Mechanism of Action
Target of Action
4-Fluoroisoquinoline is a fluorinated isoquinoline that has attracted widespread attention due to its unique characteristics such as biological activities and light-emitting properties . .
Mode of Action
It is known that fluorinated isoquinolines, in general, exhibit various bioactivities due to the electrostatic and steric effects that result from the introduction of fluorine atoms .
Biochemical Pathways
Isoquinolines are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities .
Pharmacokinetics
It is known that the compound has a molecular weight of 14715 g/mol .
Result of Action
It is known that some isoquinoline derivatives exhibit severe neurotoxicity, which leads to parkinson’s disease .
Safety and Hazards
4-Fluoroisoquinoline is classified under the GHS07 hazard class . It is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Fluorinated isoquinolines, including 4-Fluoroisoquinoline, have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials . Thus, future research may focus on developing more efficient synthetic methods and exploring new applications for these compounds .
Biochemical Analysis
Biochemical Properties
4-Fluoroisoquinoline plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the fluorine atom in this compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially altering enzyme kinetics and specificity. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to changes in the metabolic pathways and the bioavailability of other compounds.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress response and detoxification processes, thereby influencing cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target proteins . This can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential, while higher doses can lead to adverse effects . Studies in animal models have shown that this compound can induce dose-dependent changes in liver and kidney function, as well as hematological parameters . Additionally, high doses of this compound have been associated with neurotoxicity and behavioral changes in rodents . These findings highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s bioavailability, toxicity, and therapeutic efficacy . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in central metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a critical role in determining the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its activity and function, as well as its potential therapeutic applications.
properties
IUPAC Name |
4-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQGPWQVYUFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348836 | |
| Record name | 4-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
394-67-2 | |
| Record name | 4-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using the dihydrate form of (S)-(-)-1-(4-fluoroisoquinoline-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride compared to its anhydrous counterpart?
A1: The dihydrate form of (S)-(-)-1-(this compound-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride exhibits lower hygroscopicity [] compared to its anhydrous form. This means it absorbs moisture from the air at a slower rate. Additionally, the dihydrate form demonstrates superior chemical stability [], making it potentially more suitable for pharmaceutical applications.
Q2: Can you describe an efficient synthetic route for this compound derivatives?
A2: Several methods exist for synthesizing this compound derivatives. One efficient approach involves a silver-catalyzed intramolecular oxidative aminofluorination of alkynes using N-fluorobenzenesulfonimide (NFSI) as a fluorinating reagent [, ]. This method allows for the preparation of various 4-fluoroisoquinolines and 4-fluoropyrrolo[α]isoquinolines.
Q3: How does the presence of a fluorine atom at the 4-position influence the structure of isoquinoline-5-sulfonyl chloride derivatives?
A3: In this compound-5-sulfonyl chloride, the fluorine atom at the 4-position induces a specific conformational preference. To minimize steric repulsion with the neighboring chlorosulfonyl group, one of the sulfonyl oxygen atoms orients itself approximately in the plane of the isoquinoline ring system [].
Q4: Are there any one-pot synthesis methods available for this compound derivatives?
A4: Yes, a one-pot synthesis method utilizing a silver(I) catalyst has been reported for this compound derivatives []. This method involves the iminofluorination of alkynes with Selectfluor as the fluorinating reagent, proceeding efficiently at room temperature in an open atmosphere.
Q5: What are the potential implications of intramolecular hydrogen bonding in this compound derivatives?
A5: In (S)-(-)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide, intramolecular hydrogen bonding interactions involving the fluorine atom have been observed []. These interactions influence the molecular conformation and can impact physicochemical properties, potentially influencing the compound's behavior in biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


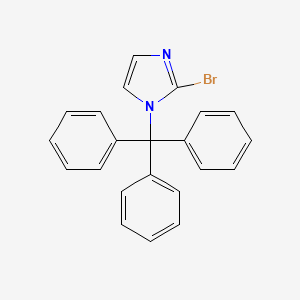
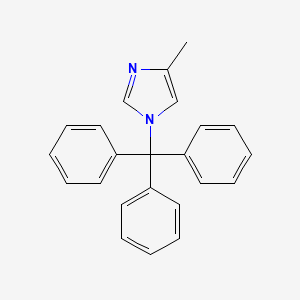
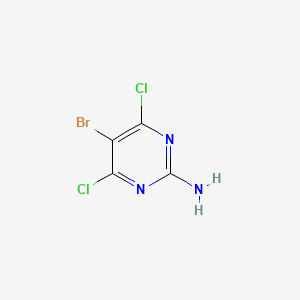
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)
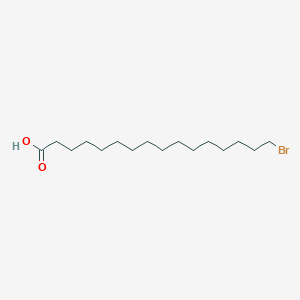
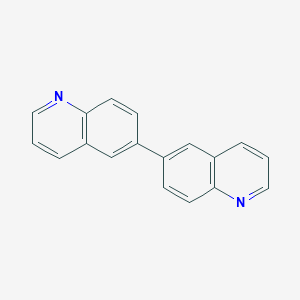
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
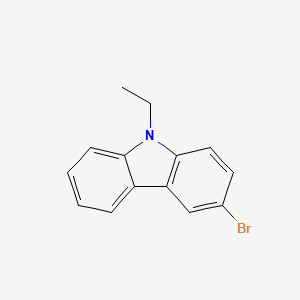
![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
